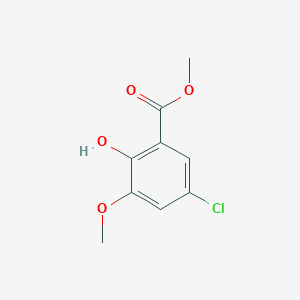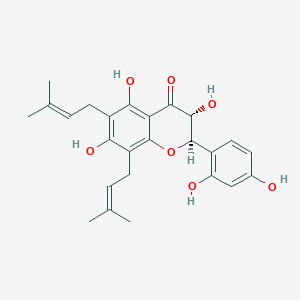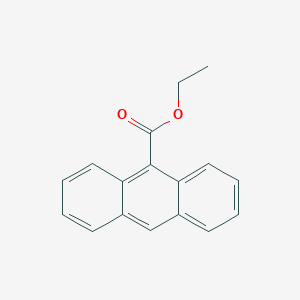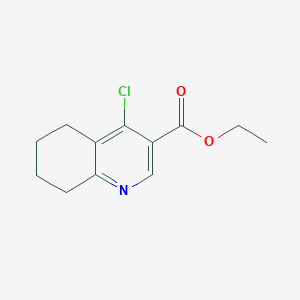
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemische Und Physiologische Effekte
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine, a neurotransmitter important for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate in lab experiments is its potential applications in various fields. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it can be studied for its potential use in material science and organic synthesis. Further research is needed to fully understand the potential applications of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate.
Conclusion
In conclusion, Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
111205-30-2 |
|---|---|
Produktname |
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.7 g/mol |
IUPAC-Name |
ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h7H,2-6H2,1H3 |
InChI-Schlüssel |
DKDMXYWZQVIKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2CCCCC2=C1Cl |
Kanonische SMILES |
CCOC(=O)C1=CN=C2CCCCC2=C1Cl |
Synonyme |
ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



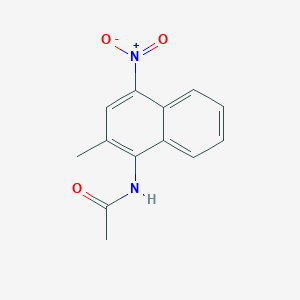
![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)
